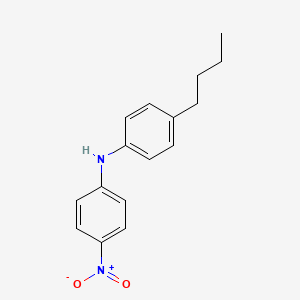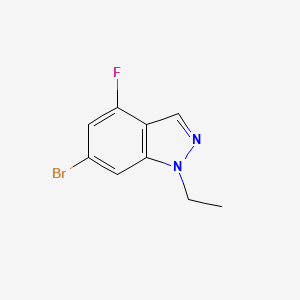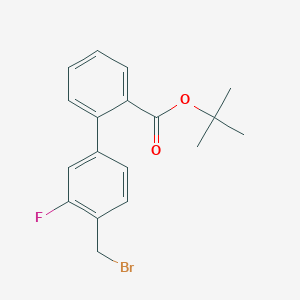
TERT-BUTYL 4'-BROMOMETHYL-3'-FLUORO-BIPHENYL-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester is a chemical compound with the molecular formula C18H18BrFO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a bromomethyl group at the 4’ position, a fluorine atom at the 3’ position, and a t-butyl ester group at the 2-carboxylic acid position. It is used in various chemical reactions and has applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 3’ position.
Esterification: The formation of the t-butyl ester group at the 2-carboxylic acid position.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromomethyl group.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The t-butyl ester group provides stability and influences the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Bromomethyl-3’-chlorobiphenyl-2-carboxylic acid t-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromomethyl-3’-methoxybiphenyl-2-carboxylic acid t-butyl ester: Contains a methoxy group instead of fluorine.
4’-Bromomethyl-3’-nitrobiphenyl-2-carboxylic acid t-butyl ester: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents .
Eigenschaften
Molekularformel |
C18H18BrFO2 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
tert-butyl 2-[4-(bromomethyl)-3-fluorophenyl]benzoate |
InChI |
InChI=1S/C18H18BrFO2/c1-18(2,3)22-17(21)15-7-5-4-6-14(15)12-8-9-13(11-19)16(20)10-12/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
BRXOZPDZIZAZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


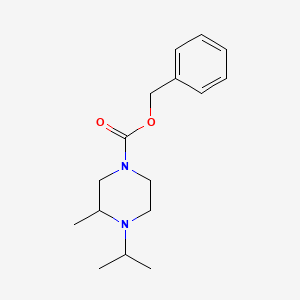
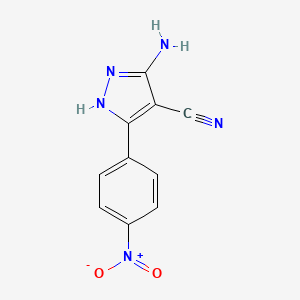
![6-Chloropyridazine-3-carboxylic acid [2-(4-fluorophenyl)ethyl]amide](/img/structure/B8495412.png)
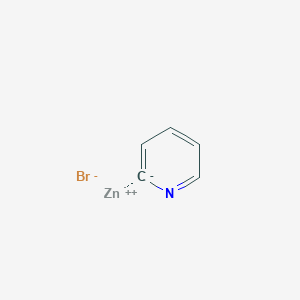
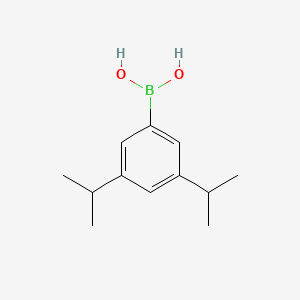
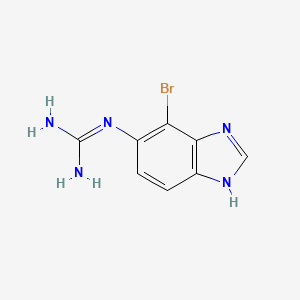
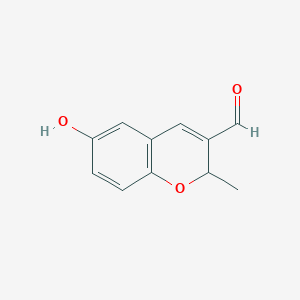
![tert-butyl N-[(3S)-1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B8495443.png)
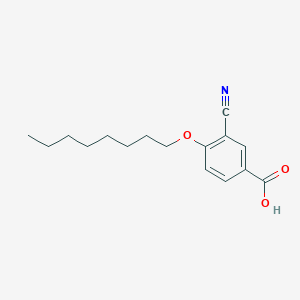
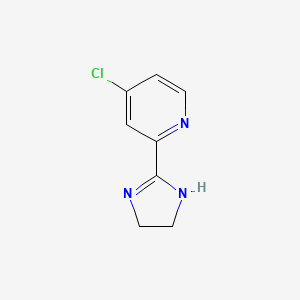
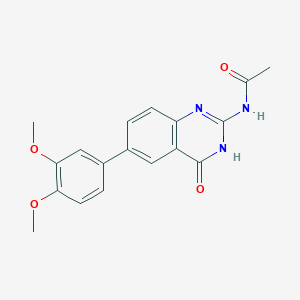
![1-[(3-Bromophenyl)(4-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B8495472.png)
